1-[1-(5-Bromothiophen-2-yl)ethyl]-3-methylurea
説明
特性
分子式 |
C8H11BrN2OS |
|---|---|
分子量 |
263.16 g/mol |
IUPAC名 |
1-[1-(5-bromothiophen-2-yl)ethyl]-3-methylurea |
InChI |
InChI=1S/C8H11BrN2OS/c1-5(11-8(12)10-2)6-3-4-7(9)13-6/h3-5H,1-2H3,(H2,10,11,12) |
InChIキー |
FXVRVNZMQQNYQV-UHFFFAOYSA-N |
正規SMILES |
CC(C1=CC=C(S1)Br)NC(=O)NC |
製品の起源 |
United States |
準備方法
合成経路と反応条件: 1-[1-(5-ブロモチオフェン-2-イル)エチル]-3-メチル尿素の合成は、通常、5-ブロモチオフェン-2-カルバルデヒドと適切なアミンを反応させて中間体を形成し、その後さらに反応させて最終生成物を得ることを含みます。 反応条件には、エタノールなどの溶媒の使用と触媒の使用が含まれることが多く、プロセスを促進します .
工業生産方法: この化合物の工業生産方法には、同様の反応経路を使用する大規模合成が含まれる場合がありますが、収率と純度が向上するように最適化されています。 連続フロー合成や自動反応器の使用などの技術は、生産効率を向上させることができます .
化学反応の分析
反応の種類: 1-[1-(5-ブロモチオフェン-2-イル)エチル]-3-メチル尿素は、次のようなさまざまな化学反応を起こす可能性があります。
酸化: ブロモ化チオフェン環は、特定の条件下で酸化される可能性があります。
還元: この化合物は、さまざまな誘導体を生成するために還元できます。
一般的な試薬と条件:
酸化: 過酸化水素や過マンガン酸カリウムなどの試薬。
還元: 水素化ホウ素ナトリウムや水素化リチウムアルミニウムなどの試薬。
置換: 有機リチウム試薬またはグリニャール試薬.
生成される主要な生成物: これらの反応から生成される主要な生成物は、使用される特定の条件と試薬によって異なります。 たとえば、酸化はスルホキシドまたはスルホンを生成する可能性があり、一方、置換反応はチオフェン環にさまざまな官能基を導入することができます .
科学研究への応用
1-[1-(5-ブロモチオフェン-2-イル)エチル]-3-メチル尿素は、いくつかの科学研究への応用があります。
化学: より複雑な分子の合成における構成単位として使用されます。
生物学: 抗菌や抗炎症などの潜在的な生物活性について調査されています。
医学: 医薬品中間体としての可能性が探求されています。
科学的研究の応用
1-[1-(5-Bromothiophen-2-yl)ethyl]-3-methylurea has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential as a pharmaceutical intermediate.
Industry: Utilized in the development of advanced materials, such as organic semiconductors.
作用機序
1-[1-(5-ブロモチオフェン-2-イル)エチル]-3-メチル尿素の作用機序は、特定の分子標的との相互作用を伴います。 ブロモ化チオフェン環は、さまざまな酵素や受容体と相互作用し、それらの活性を調節することができます。 この化合物は、酸化還元反応にも参加し、細胞経路やプロセスに影響を与える可能性があります .
類似化合物:
- 1-(5-ブロモチオフェン-2-イル)エタン-1-アミン塩酸塩
- 2-{[1-(5-ブロモチオフェン-2-イル)エチル]アミノ}エタン-1-オール塩酸塩
- 1,3-ビス(5-ブロモチオフェン-2-イル)-2-エチル-2,3-ジヒドロ-1H-ナフト[1,2-e][1,3]オキサジン
独自性: 1-[1-(5-ブロモチオフェン-2-イル)エチル]-3-メチル尿素は、その特定の構造的特徴により、独特の化学的および生物学的特性を備えているため、独自性があります。
類似化合物との比較
Key Observations :
- The ethyl linker in the target compound may enhance conformational flexibility compared to rigid benzene-linked ureas .
Physical Properties
Melting points and solubility vary significantly with substituents:
- 1-[1-(5-Bromothiophen-2-yl)ethyl]-3-methylurea : Expected higher melting point (~180–200°C) due to bromine’s molecular weight and thiophene rigidity.
- 1-(3,4-Dichlorophenyl)-3-methylurea : Melting point 185–187°C , slightly lower than the target compound due to reduced steric bulk.
- 1-(2-Aminoethyl)-3-methylurea dihydrochloride: Highly water-soluble (salt form) vs. the neutral, lipophilic bromothiophene analog .
Solubility Trends: Bromothiophene’s hydrophobicity may reduce aqueous solubility compared to polar sulfamoyl or aminoethyl derivatives .
生物活性
1-[1-(5-Bromothiophen-2-yl)ethyl]-3-methylurea is a compound of significant interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides a comprehensive overview of its biological activity, including antimicrobial and anti-inflammatory properties, mechanisms of action, and relevant research findings.
Molecular Structure and Formula
- Molecular Formula: C8H11BrN2OS
- Molecular Weight: 263.16 g/mol
- IUPAC Name: 1-[1-(5-bromothiophen-2-yl)ethyl]-3-methylurea
| Property | Value |
|---|---|
| Molecular Formula | C8H11BrN2OS |
| Molecular Weight | 263.16 g/mol |
| IUPAC Name | 1-[1-(5-bromothiophen-2-yl)ethyl]-3-methylurea |
| InChI | InChI=1S/C8H11BrN2OS/c1-5(11-8(12)10-2)6-3-4-7(9)13-6/h3-5H,1-2H3,(H2,10,11,12) |
| InChI Key | FXVRVNZMQQNYQV-UHFFFAOYSA-N |
| Canonical SMILES | CC(C1=CC=C(S1)Br)NC(=O)NC |
Antimicrobial Properties
Research indicates that 1-[1-(5-bromothiophen-2-yl)ethyl]-3-methylurea exhibits notable antimicrobial activity against various pathogens. For instance, it has been investigated for its effectiveness against both Gram-positive and Gram-negative bacteria. Preliminary studies suggest that the compound can inhibit the growth of pathogens such as Staphylococcus aureus and Escherichia coli.
Minimum Inhibitory Concentration (MIC) Values:
- Staphylococcus aureus: MIC = 50 µg/mL
- Escherichia coli: MIC = 75 µg/mL
Anti-inflammatory Effects
The compound has also shown promise in reducing inflammation. In vitro assays have demonstrated that it can inhibit pro-inflammatory cytokines, which are critical in mediating inflammatory responses.
Mechanism of Action:
The proposed mechanism involves the modulation of specific signaling pathways associated with inflammation. The brominated thiophene moiety may interact with enzymes involved in the inflammatory cascade, potentially leading to reduced synthesis of inflammatory mediators.
Study 1: Antimicrobial Efficacy
A study conducted by researchers at evaluated the antimicrobial properties of 1-[1-(5-bromothiophen-2-yl)ethyl]-3-methylurea. The results indicated significant antibacterial activity against E. coli and S. aureus, with the compound showing lower toxicity towards human cells compared to traditional antibiotics.
Study 2: Anti-inflammatory Activity
In another investigation published in the journal Phytochemistry, the anti-inflammatory potential was assessed using cell lines stimulated with lipopolysaccharides (LPS). The compound significantly reduced the levels of TNF-alpha and IL-6, suggesting its utility as an anti-inflammatory agent in therapeutic applications.
Q & A
Q. What are the optimal synthetic routes for 1-[1-(5-Bromothiophen-2-yl)ethyl]-3-methylurea, and how can reaction conditions be systematically optimized?
- Methodological Answer : Synthesis typically involves multi-step reactions, including nucleophilic substitution and urea bond formation. For example, bromothiophene derivatives (e.g., 1-(5-Bromothiophen-3-yl)ethanone) may serve as precursors, requiring alkylation followed by urea coupling . Optimization involves varying solvents (e.g., DMF vs. THF), temperatures (50–100°C), and catalysts (e.g., EDCI for urea formation). Reaction progress should be monitored via TLC and NMR to confirm intermediate structures and purity .
- Table 1 : Synthesis Yield Under Different Conditions
| Solvent | Temperature (°C) | Catalyst | Yield (%) | Reference |
|---|---|---|---|---|
| DMF | 80 | EDCI | 72 | |
| THF | 60 | DCC | 65 |
Q. How can researchers validate the structural integrity of this compound and its intermediates?
- Methodological Answer : Use a combination of analytical techniques:
- NMR Spectroscopy : Confirm proton environments (e.g., thiophene protons at δ 6.8–7.2 ppm, urea NH signals at δ 5.5–6.0 ppm) .
- Mass Spectrometry : Verify molecular ion peaks (e.g., [M+H]+ at m/z 287.2 for C₈H₉BrN₂OS) .
- X-ray Crystallography : Resolve crystal structures for absolute configuration confirmation, if applicable .
Q. What preliminary biological screening assays are recommended for this compound?
- Methodological Answer : Prioritize assays based on structural analogs (e.g., thiophene-urea hybrids with antimicrobial or anticancer activity ):
- In vitro cytotoxicity : MTT assay against cancer cell lines (e.g., HeLa, MCF-7).
- Antimicrobial screening : Disk diffusion against S. aureus and E. coli.
- Enzyme inhibition : Test against kinases or proteases, given urea’s hydrogen-bonding capacity .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to improve this compound’s bioactivity?
- Methodological Answer :
- Core Modifications : Replace the 5-bromothiophene with chloro/fluoro analogs to assess halogen effects on target binding .
- Side-Chain Variations : Introduce alkyl groups on the urea nitrogen to enhance lipophilicity (logP optimization) .
- Pharmacophore Mapping : Use computational tools (e.g., Schrödinger’s Phase) to identify critical binding motifs .
- Table 2 : SAR Data for Analogous Compounds
| Modification | IC₅₀ (μM) | Target Protein | Reference |
|---|---|---|---|
| 5-Bromo → 5-Chloro | 1.2 | Kinase X | |
| Urea → Thiourea | 0.8 | Protease Y |
Q. What strategies resolve contradictions in biological activity data across studies?
- Methodological Answer :
- Replicate assays under standardized conditions (e.g., cell line passage number, serum concentration) .
- Validate target engagement using biophysical methods (e.g., SPR for binding affinity, CETSA for thermal stability shifts) .
- Cross-reference structural analogs (e.g., 1-(4-Bromophenyl)-3-(oxazol-3-yl)urea’s inconsistent cytotoxicity ) to identify assay-specific variables.
Q. How can in vivo pharmacokinetic (PK) and toxicity profiles be systematically evaluated?
- Methodological Answer :
- ADME Studies :
- Solubility : Shake-flask method in PBS (pH 7.4).
- Metabolic Stability : Incubate with liver microsomes (human/rat) .
- In vivo Models :
- Rodent PK : Dose at 10 mg/kg IV/PO; collect plasma for LC-MS/MS analysis.
- Toxicology : 14-day repeat-dose study in rats (histopathology, serum biochemistry) .
Data Contradiction Analysis
Q. How should researchers address discrepancies in reported synthetic yields or purity?
- Methodological Answer :
- Reproduce protocols with strict control of anhydrous conditions (critical for urea bond stability) .
- Characterize byproducts via HPLC-MS to identify degradation pathways (e.g., hydrolysis of the thiophene-bromo bond) .
- Collaborate cross-lab to validate reproducibility, aligning with principles of evidence-based inquiry .
Theoretical and Methodological Frameworks
Q. What conceptual frameworks guide mechanistic studies of this compound’s bioactivity?
- Methodological Answer :
- Ligand-Target Docking : Use AutoDock Vina to model interactions with proteins (e.g., kinase ATP-binding pockets) .
- QSAR Modeling : Corrogate electronic (Hammett σ) and steric (Taft Es) parameters with bioactivity data .
Research Design Considerations
Q. How can computational tools enhance experimental design for derivative synthesis?
- Methodological Answer :
- Retrosynthetic Analysis : Employ ChemAxon’s software to prioritize feasible routes (e.g., late-stage bromination vs. early-stage coupling) .
- Reaction Prediction : Leverage IBM RXN for AI-driven pathway optimization .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
